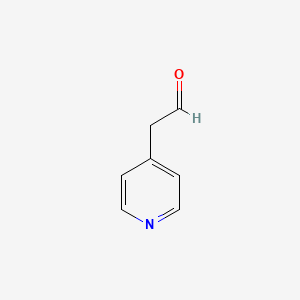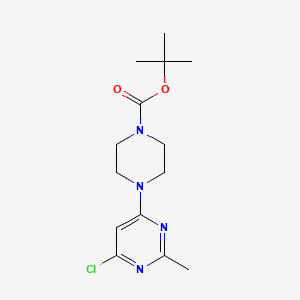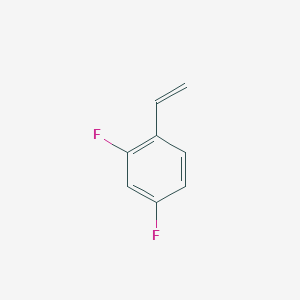
N4-(cyclopropylmethyl)pyrimidine-2,4-diamine
Übersicht
Beschreibung
N4-(cyclopropylmethyl)pyrimidine-2,4-diamine: is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a cyclopropylmethyl group at the N4 position and two amino groups at the 2 and 4 positions of the pyrimidine ring .
Wirkmechanismus
Target of Action
N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . It exhibits potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . The most potent CDK2 and CDK9 inhibitors showed IC50 values of 83 nM and 65 nM respectively .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle transition and gene transcription pathways . CDK2 plays a key role in the control of G1-S phase transition when in complex with cyclin E, while CDK2-cyclin A complex is required for the transition of the S phase . CDK9/cyclin T is involved in the regulation of RNA transcription .
Result of Action
The compound’s action results in significant inhibition against tested tumor cell lines . In particular, it remains active against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 . Flow cytometer analysis indicated that these compounds induced cell cycle arrest in G2/M phase .
Biochemische Analyse
Biochemical Properties
N4-(cyclopropylmethyl)pyrimidine-2,4-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9 . These interactions are crucial for regulating cell cycle transitions and gene transcription. The compound binds to the active sites of these kinases, inhibiting their activity and thereby affecting the phosphorylation of target proteins involved in cell cycle progression and transcription regulation.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, particularly in the G2/M phase . This effect is mediated through its inhibition of CDK2 and CDK9, leading to a halt in cell cycle progression. Additionally, the compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. It also impacts cellular metabolism by altering the phosphorylation status of metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding sites of CDK2 and CDK9, preventing the phosphorylation of their substrates . This inhibition leads to a decrease in the activity of downstream signaling pathways, ultimately resulting in cell cycle arrest and changes in gene expression. The compound also interacts with other proteins involved in transcription regulation, further modulating gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and changes in gene expression . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 and CDK9 activity, leading to cell cycle arrest and changes in gene expression . At higher doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for desired outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound affects the phosphorylation status of metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell . These interactions can lead to changes in energy production, biosynthesis, and other metabolic processes, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation are influenced by its interactions with transporters and binding proteins, which can affect its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications Its localization can influence its interactions with biomolecules and its overall effects on cellular processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N4-(cyclopropylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino groups at the 2 and 4 positions can undergo substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, organic solvents (DMF, DMSO).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique structure allows for the development of compounds with specific properties tailored for industrial applications.
Vergleich Mit ähnlichen Verbindungen
N2,N4-diphenylpyrimidine-2,4-diamine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
N4-alkyl-N2-phenylpyrimidine-2,4-diamine: Exhibits antitumor activity and is used in cancer research.
Uniqueness: N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-N-(cyclopropylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMESEQKVSVWXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)





